molecular formula C24H26N4O3S B2716702 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-26-8

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2716702
CAS No.: 940999-26-8
M. Wt: 450.56
InChI Key: HUXLMSLLOMMOGF-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group, at position 5 with a benzyl(methyl)amino group, and at position 2 with a 4-(azepane-1-sulfonyl)phenyl moiety. The benzyl(methyl)amino group may enhance solubility and modulate receptor binding, while the carbonitrile group contributes to electronic effects and hydrogen-bonding capabilities. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfonyl and heterocyclic motifs .

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[benzyl(methyl)amino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-27(18-19-9-5-4-6-10-19)24-22(17-25)26-23(31-24)20-11-13-21(14-12-20)32(29,30)28-15-7-2-3-8-16-28/h4-6,9-14H,2-3,7-8,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXLMSLLOMMOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the azepane ring, and the attachment of the sulfonyl and benzyl(methyl)amino groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[BENZYL(METHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Benzyl-1,3-Oxazole Derivatives with Sulfonyl Substituents

Compounds like 2-[4-(4-chlorophenylsulfonyl)phenyl]-4-benzyl-1,3-oxazole () share the oxazole core and sulfonylphenyl substituents but differ in the sulfonyl group’s composition. Key distinctions include:

  • Substituent Effects : The target compound’s azepane-sulfonyl group offers greater steric bulk and flexibility compared to the rigid 4-chlorophenylsulfonyl group. This may enhance binding to larger enzyme pockets, as seen in cytotoxicity studies where bulky substituents improved activity against cancer cell lines .
  • In contrast, methyl or aryl groups at this position (e.g., 4-methyloxazoles in ) provide electron-donating effects .

Table 1: Structural Comparison of Oxazole Derivatives

Compound R² (Oxazole Position 2) R⁴ (Oxazole Position 4) R⁵ (Oxazole Position 5) Key Biological Activity
Target Compound 4-(Azepane-1-sulfonyl)phenyl Carbonitrile Benzyl(methyl)amino Under investigation
2-[4-(4-Cl-PhSO₂)phenyl]-4-benzyl 4-(4-Cl-PhSO₂)phenyl Benzyl H Cytotoxicity (IC₅₀: 8–12 μM)
N-[5-(Ethylsulfonyl)phenyl]-oxazol-2-amine () 5-(Ethylsulfonyl)-2-methoxyphenyl H 3-(2-pyridinyl)phenyl Experimental kinase inhibitor

Sulfonyl-Containing Heterocycles with Carbonitrile Groups

4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile () shares the carbonitrile motif but replaces oxazole with a triazole ring. Key differences include:

  • Heterocycle Stability : Oxazoles are less prone to hydrolysis compared to triazoles, which may improve metabolic stability in vivo .
  • Sulfonyl vs.

Anti-Inflammatory and Enzyme-Targeting Analogues

The pyrazolone-thiadiazole hybrid in , N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, demonstrates 5-LOX inhibition via docking studies. While structurally distinct, the shared sulfonyl and amino groups highlight the importance of these moieties in enzyme binding. The target compound’s benzyl(methyl)amino group may similarly engage in hydrophobic or π-π interactions within enzyme pockets .

Pharmacological and Physicochemical Properties

  • Synthetic Accessibility : The target compound’s synthesis may parallel methods in , where oxazoles are formed via cyclodehydration of acyclic precursors. However, the azepane-sulfonyl group requires specialized sulfonylation steps .

Biological Activity

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-[benzyl(methyl)amino]-1,3-oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure that includes an oxazole ring, a benzyl group, and a sulfonamide moiety. Its molecular formula is C25H26N4O3SC_{25}H_{26}N_4O_3S, which contributes to its diverse biological activities. The presence of multiple functional groups enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Modulation : It can bind to receptors, altering their signaling pathways and affecting cellular functions.
  • Gene Expression Regulation : The compound might influence gene expression, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of oxazole derivatives, including the target compound. For instance:

  • Antibacterial Efficacy : In vitro studies showed that related oxazole compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, a related oxazole derivative demonstrated a minimum inhibitory concentration (MIC) of 12 µg/ml against E. coli .
CompoundMIC (µg/ml)Target Bacteria
212E. coli
38S. aureus
410Pseudomonas aeruginosa

Anticancer Activity

The compound has shown promise in cancer research:

  • Inhibition of Cell Proliferation : Studies indicate that oxazole derivatives can inhibit the proliferation of cancer cell lines. For instance, one study reported an IC50 value of 1.05 µg/mL against leukemia cells .
CompoundIC50 (µg/mL)Cancer Cell Line
A1.05Human leukemia cells
B10.9Normal liver cells

Anti-inflammatory Effects

Research indicates that oxazole compounds may possess anti-inflammatory properties by inhibiting key inflammatory pathways:

  • NF-κB Signaling Pathway : Compounds similar to the target have been shown to block NF-κB signaling, which is crucial in the inflammatory response .

Case Studies

  • Study on Antimicrobial Activity : A series of oxazole derivatives were synthesized and tested for their antibacterial properties. The results indicated that certain derivatives had comparable efficacy to standard antibiotics like ampicillin .
  • Anticancer Studies : In a comparative study, various oxazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The findings suggested that specific modifications in the chemical structure significantly enhanced their anticancer activity .
  • Inflammation Model : In vivo models demonstrated that oxazole derivatives could reduce inflammation markers significantly when administered in controlled doses .

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